molecular formula C18H12N4O3S2 B2444149 Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate CAS No. 1208519-74-7

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2444149
CAS No.: 1208519-74-7
M. Wt: 396.44
InChI Key: KBYVUHALQLYQEE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a thiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the thiazole ring: This step often involves the reaction of the benzo[c][1,2,5]thiadiazole derivative with a thiazole precursor, such as 2-aminothiazole, under conditions that promote amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core can interact with electron-rich sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.

    Thiazole derivatives: Compounds with a thiazole ring that show similar biological activities.

    Benzoate esters: Compounds with a benzoate ester group that can undergo similar chemical reactions.

Uniqueness

Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its structural features, which confer distinct electronic and biological properties. The presence of both the benzo[c][1,2,5]thiadiazole core and the thiazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

methyl 4-[2-(2,1,3-benzothiadiazole-5-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-25-17(24)11-4-2-10(3-5-11)15-9-26-18(19-15)20-16(23)12-6-7-13-14(8-12)22-27-21-13/h2-9H,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYVUHALQLYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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